molecular formula C14H10N4OS B276247 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine

8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B276247
M. Wt: 282.32 g/mol
InChI Key: YYKKJRPSSJNGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. MPTP belongs to the class of thienotriazolopyrimidines and has a molecular formula of C14H10N4OS. In

Scientific Research Applications

8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been studied extensively for its potential applications in medicine and agriculture. In medicine, 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease, 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to inhibit the formation of amyloid-beta plaques, which are known to contribute to the progression of the disease. In Parkinson's disease, 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of the disease.

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with various cellular targets, including enzymes and receptors. 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been found to inhibit the activity of certain enzymes, such as DNA topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has also been shown to interact with certain receptors, such as the adenosine A1 receptor and the dopamine D2 receptor, which are involved in neurotransmission and signal transduction.
Biochemical and physiological effects:
8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been found to have various biochemical and physiological effects, depending on the target and concentration of the compound. 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has also been found to inhibit the formation of amyloid-beta plaques by reducing the production and aggregation of amyloid-beta peptides. In Parkinson's disease, 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several advantages and limitations for lab experiments. One advantage is that 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine has shown promising results in various scientific studies, which suggests its potential for further research. However, one limitation is that 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine may have off-target effects, which could complicate the interpretation of experimental results. Another limitation is that 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine may have different effects in different cell types or animal models, which could affect its translation to human therapies.

Future Directions

There are several future directions for research on 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine. One direction is to further explore its potential applications in medicine, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific cellular targets. Additionally, future research could focus on developing more selective and potent derivatives of 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine, which could have improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be achieved through a multi-step process that involves the use of various reagents and catalysts. One commonly used method involves the reaction of 2-aminothiophenol with 4-methoxyphenylacetonitrile in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate product is then subjected to further reactions with different reagents to obtain the final product, 8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine.

properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

11-(4-methoxyphenyl)-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,10-pentaene

InChI

InChI=1S/C14H10N4OS/c1-19-10-4-2-9(3-5-10)12-6-11-13(20-12)14-17-16-8-18(14)7-15-11/h2-8H,1H3

InChI Key

YYKKJRPSSJNGDB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C4=NN=CN4C=N3

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C4=NN=CN4C=N3

Origin of Product

United States

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